

Core Properties of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Cat. No.: B15556569

[Get Quote](#)

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a water-soluble, far-red fluorescent dye.^{[1][2]} The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure.^{[3][4]} This dye is a derivative of the cyanine family, specifically Cy5, and as such, it exhibits excellent photostability, a high extinction coefficient, and a good quantum yield, resulting in bright fluorescent signals with minimal background interference.^{[1][3]}

The key feature of this molecule is its unactivated carboxylic acid groups, which can be chemically activated to form stable covalent bonds with primary amines on target molecules like proteins, peptides, and modified nucleic acids.^[5] Its absorbance and emission spectra are identical to the standard Cy5 fluorophore.^[5]

Table 1: Physicochemical and Spectroscopic Properties

Property	Value	Reference
CAS Number	2353410-10-1	[5]
Molecular Formula	C ₃₇ H ₄₇ BrN ₂ O ₁₀ S ₂	[5]
Molecular Weight	823.8 g/mol	[5]
Purity	≥97%	[5]
Appearance	Dark blue powder	[4]
Solubility	Water, DMSO, DMF	[4]
Storage Conditions	-20°C, protected from light	[4][5]

Note: Some properties listed are for the closely related Sulfo-Cy5 carboxylic acid, as specific data for the Bis-(N,N'-carboxylic acid) variant is limited. The core spectral properties are consistent across Sulfo-Cy5 dyes.

Table 2: Spectroscopic Data for Sulfo-Cy5 Dyes

Parameter	Wavelength/Value	Reference
Excitation Maximum (λ_{ex})	~646 nm	[6]
Emission Maximum (λ_{em})	~662 nm	[6]
Extinction Coefficient	~271,000 M ⁻¹ cm ⁻¹	[6]
Fluorescence Quantum Yield	~0.2	[6]

Experimental Protocols: Activation and Bioconjugation

The carboxylic acid groups on **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** are not reactive on their own and require chemical activation to couple to primary amines on biomolecules. The most common and effective method is the two-step carbodiimide reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).^[7] This process creates a more stable, amine-reactive Sulfo-NHS ester intermediate.^[7]

Protocol 1: Two-Step EDC/Sulfo-NHS Activation of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 and Conjugation to a Protein

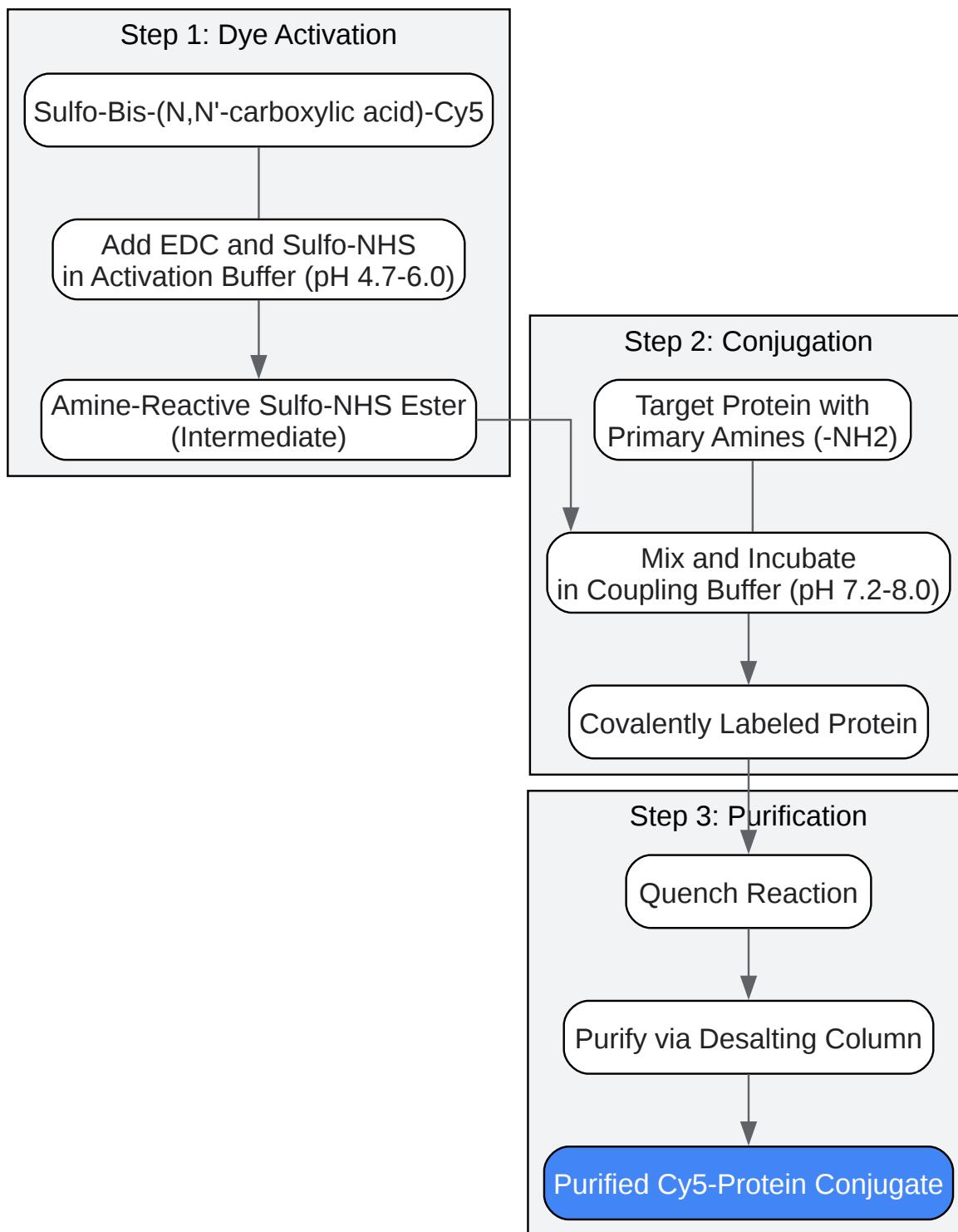
This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

- **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of the Dye

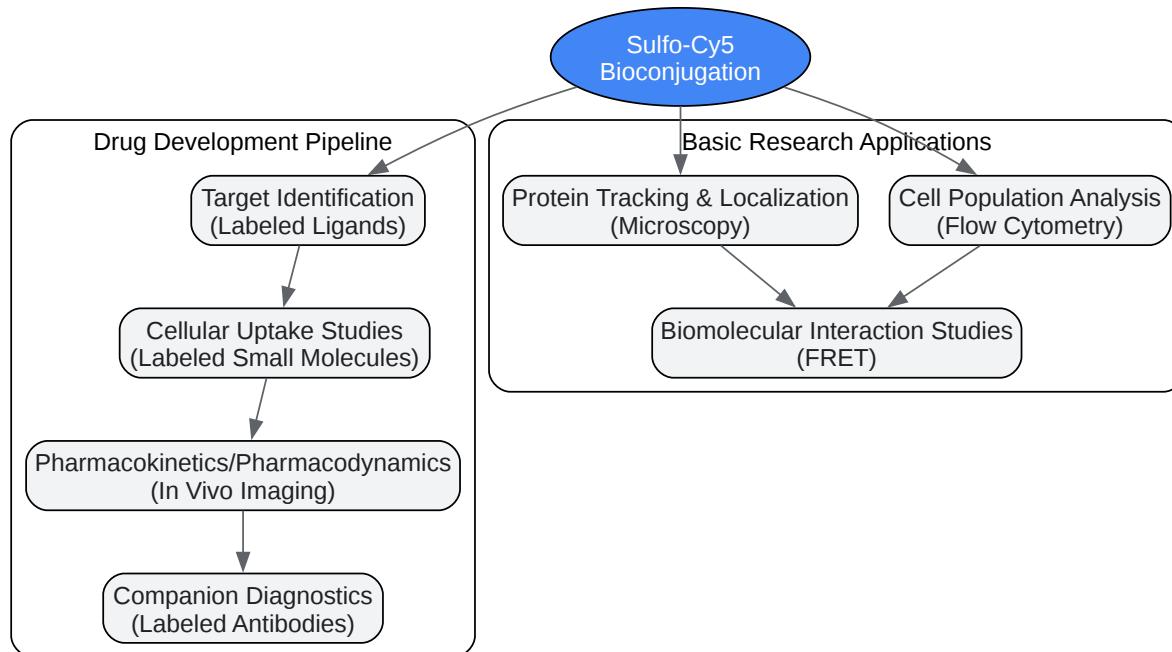

- Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
- Dissolve **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** in Activation Buffer.
- Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the dye solution.
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

- Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.
- Immediately add the activated dye solution to your protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but the optimal ratio should be determined empirically. [\[8\]](#)
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

- Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purify the resulting conjugate by passing the reaction mixture through a desalting column to remove unreacted dye and byproducts.[\[8\]](#)
- Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

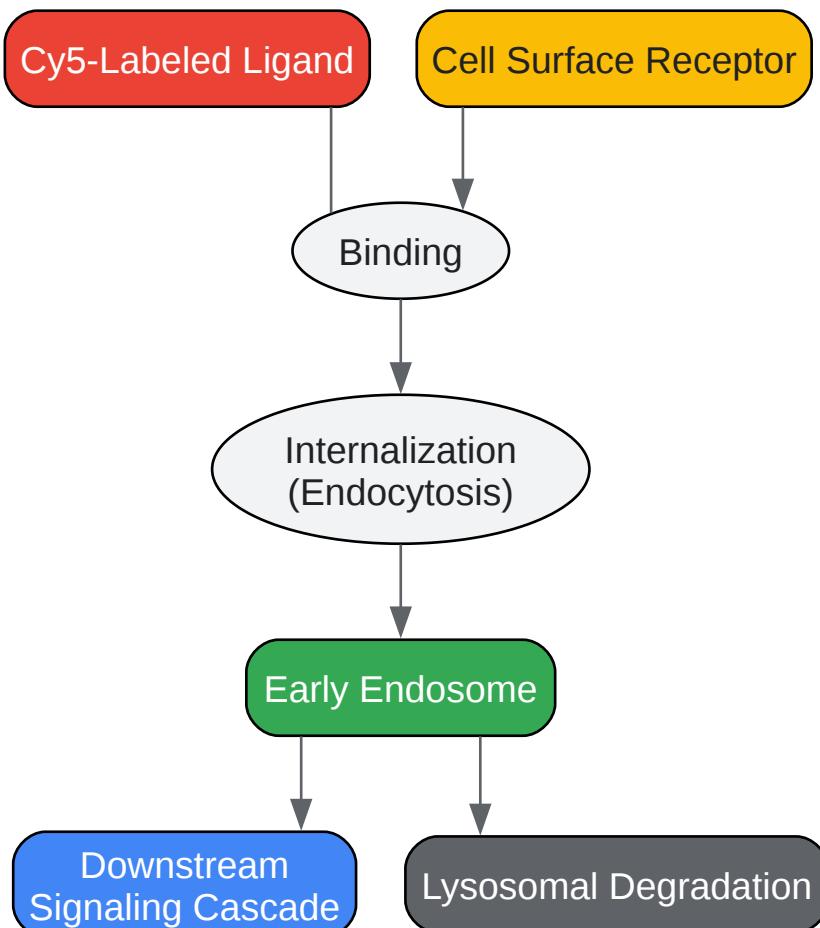

[Click to download full resolution via product page](#)

Workflow for the two-step EDC/Sulfo-NHS conjugation of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** to a protein.

Applications in Research and Drug Development

The bright and stable fluorescence of Sulfo-Cy5 dyes makes them invaluable tools for a wide range of applications.

- **Fluorescence Microscopy:** Labeled antibodies and proteins can be used to visualize the localization and dynamics of specific targets within fixed or living cells, offering high-contrast imaging.[1]
- **Flow Cytometry:** Conjugates are used for the identification and sorting of specific cell populations based on the expression of cell surface or intracellular markers.[1]
- **In Vivo Imaging:** The far-red emission of Cy5 is ideal for deep-tissue imaging in animal models due to reduced light scattering and lower autofluorescence from biological tissues.[1]
- **Bioconjugation and Molecular Probes:** The dye can be attached to various biomolecules, including antibodies for immunoassays, nucleic acids for fluorescence in situ hybridization (FISH), and small molecule drugs to study their uptake and distribution.[1]



[Click to download full resolution via product page](#)

Key application areas for Sulfo-Cy5 labeled biomolecules in research and drug development.

Signaling Pathway Analysis

While **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** is not pathway-specific, its utility lies in enabling the study of virtually any pathway of interest. By labeling a key protein—such as a receptor, kinase, or transcription factor—researchers can visualize its behavior in response to stimuli. For example, a labeled growth factor can be used to track its binding to a cell surface receptor, subsequent internalization, and trafficking through endocytic pathways.

[Click to download full resolution via product page](#)

Generic pathway for tracking a labeled ligand and its receptor-mediated endocytosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, 2353410-10-1 | BroadPharm [broadpharm.com]
- 6. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Core Properties of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556569#sulfo-bis-n-n-carboxylic-acid-cy5-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com